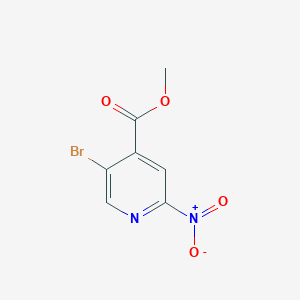

Methyl 5-bromo-2-nitroisonicotinate

Description

Contextualization within Halogenated Nitro-Pyridines and Pyridine (B92270) Carboxylates

Methyl 5-bromo-2-nitroisonicotinate belongs to the broader classes of halogenated nitro-pyridines and pyridine carboxylates. Halogenated pyridines are crucial intermediates in organic synthesis, with the halogen atom serving as a versatile handle for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. The presence of a nitro group further activates the pyridine ring, influencing its electronic properties and reactivity.

Pyridine carboxylates, on the other hand, are widely utilized in the synthesis of pharmaceuticals and agrochemicals. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a gateway to a diverse range of derivatives. The combination of these features in a single molecule, as seen in this compound, creates a powerful building block with multiple reactive sites that can be selectively addressed.

Significance as a Synthetic Precursor and Advanced Chemical Intermediate

The primary significance of this compound lies in its role as a synthetic precursor and advanced chemical intermediate. The strategic placement of the bromo, nitro, and methyl ester groups allows for a stepwise and regioselective functionalization of the pyridine core.

For instance, the bromine atom at the 5-position is susceptible to displacement by various nucleophiles and can participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The nitro group at the 2-position can be reduced to an amino group, which can then be further elaborated through diazotization or acylation reactions. This transformation is particularly valuable in the synthesis of fused heterocyclic systems.

Overview of Research Trajectories and Academic Relevance in Chemical Synthesis

The academic relevance of this compound is intrinsically linked to the broader interest in the synthesis of functionalized pyridines. Research in this area is driven by the constant demand for novel compounds with specific biological activities or material properties. The development of new synthetic methodologies that allow for the efficient and selective modification of the pyridine ring is a key focus of many academic research groups.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-6(10(12)13)9-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJQALOMVFZQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855851 | |

| Record name | Methyl 5-bromo-2-nitropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356412-83-3 | |

| Record name | Methyl 5-bromo-2-nitropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Bromo 2 Nitroisonicotinate

Established Synthetic Pathways

The construction of Methyl 5-bromo-2-nitroisonicotinate relies on well-established organic reactions tailored for the specific substitution pattern of the target molecule.

Esterification of 5-bromo-2-nitroisonicotinic Acid

A primary route to obtaining this compound is through the esterification of its corresponding carboxylic acid precursor, 5-bromo-2-nitroisonicotinic acid. This method is a direct and often high-yielding approach to forming the methyl ester.

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. wikipedia.org This equilibrium-driven reaction requires specific conditions to achieve high conversion. libretexts.org

Key reaction parameters include:

Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. wikipedia.org Lewis acids can also be utilized as catalysts. wikipedia.org For pyridine (B92270) carboxylic acids, the formation of a strong acid salt of the pyridine carboxylic acid ester itself can act as a catalyst. google.com

Solvent: Methanol often serves as both the reactant and the solvent, used in large excess to shift the equilibrium towards the product side. masterorganicchemistry.com

Temperature: The reaction is typically conducted under reflux conditions, with temperatures ranging from 60–110 °C, to increase the reaction rate. wikipedia.org

Alternative, milder methods for methyl esterification exist, which may be suitable for sensitive substrates. These include the use of reagents like diazomethane (B1218177) or trimethylsilyldiazomethane, although these are hazardous and may not be suitable for all applications. Other methods involve activation of the carboxylic acid, for example, by converting it to an acid chloride followed by reaction with methanol.

To maximize the yield of this compound, several optimization strategies can be employed. The Fischer-Speier esterification is a reversible process, and driving the equilibrium towards the ester product is crucial for high yields. libretexts.org

Methods for yield optimization include:

Removal of Water: The water produced during the reaction can be removed to shift the equilibrium. This is often achieved using a Dean-Stark apparatus for azeotropic distillation or by using dehydrating agents like molecular sieves. wikipedia.org

Excess Alcohol: As previously mentioned, using a large excess of methanol can effectively drive the reaction forward. masterorganicchemistry.com

Catalyst Loading: The concentration of the acid catalyst can be optimized to ensure a sufficient reaction rate without causing unwanted side reactions.

Reaction Time: Typical reaction times can vary from 1 to 10 hours. wikipedia.org Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

A study on the esterification of various carboxylic acids using N-bromosuccinimide (NBS) as a catalyst demonstrated high conversions and yields under mild conditions. The optimal temperature for the esterification of benzoic acid was found to be 70 °C.

| Carboxylic Acid | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| Benzoic Acid | Methanol | 7 | 70 | 20 | >99 |

| Octanoic Acid | Methanol | 7 | 70 | 2 | >99 |

| 4-Nitrobenzoic Acid | Methanol | 7 | 70 | 1 | >99 |

This table presents data on the esterification of various carboxylic acids, illustrating the reaction conditions and outcomes that can be analogous to the synthesis of this compound.

Nitration and Bromination Strategies on Isonicotinic Acid Derivatives

An alternative synthetic approach involves the sequential introduction of the bromo and nitro groups onto an isonicotinic acid derivative, followed by esterification. The synthesis of the related compound, ethyl 2-bromo-5-nitroisonicotinate, typically involves the bromination and nitration of isonicotinic acid derivatives.

The regioselectivity of electrophilic substitution on the pyridine ring is heavily influenced by the electronic nature and position of existing substituents. The pyridine nitrogen is a deactivating group, making the ring less reactive than benzene (B151609) towards electrophiles. Nitration of unsubstituted pyridine, for instance, generally results in very low yields. google.com

For isonicotinic acid, the carboxylic acid group is a meta-directing deactivator. Therefore, direct nitration would be expected to occur at the 3- and 5-positions. To achieve the desired 2-nitro substitution, a different strategy is required.

A plausible synthetic route to 5-bromo-2-nitroisonicotinic acid, the precursor to the target methyl ester, involves a carefully planned sequence of bromination and nitration.

One potential pathway starts with the bromination of a suitable isonicotinic acid derivative. The direct bromination of nicotinic acid (pyridine-3-carboxylic acid) has been reported to yield 5-bromonicotinic acid. google.com A similar approach could potentially be applied to isonicotinic acid.

Following bromination to obtain 5-bromoisonicotinic acid, the subsequent nitration step is critical for introducing the nitro group at the 2-position. The bromo substituent is generally ortho, para-directing, while the carboxylic acid is meta-directing. In the case of 5-bromoisonicotinic acid, the positions ortho to the bromine are 4 and 6, and the position para is not available. The positions meta to the carboxylic acid are 2 and 6. Therefore, both substituents would direct an incoming electrophile to the 2- and 6-positions. The challenge lies in achieving selective nitration at the 2-position.

An alternative strategy could involve the nitration of an isonicotinic acid derivative first, followed by bromination. However, achieving selective nitration at the 2-position of isonicotinic acid is challenging due to the deactivating nature of both the pyridine nitrogen and the carboxylic acid group.

A more successful approach often involves starting with a pre-functionalized pyridine ring. For instance, the synthesis of 2-chloro-5-nitropyridine (B43025) can be achieved from 2-hydroxypyridine (B17775) through nitration to 2-hydroxy-5-nitropyridine, followed by chlorination. researchgate.net A similar strategy could be envisioned where 5-bromo-2-hydroxypyridine (B85227) is nitrated and then the hydroxyl group is converted to a methyl ester, although this would require additional synthetic steps.

The synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) from 2-amino-5-bromopyridine (B118841) demonstrates that a directing group (in this case, the amino group) can facilitate nitration at a specific position on the pyridine ring. wikipedia.org

A representative reaction for the preparation of a halonitrobenzoic acid is the nitration of 2-chlorobenzoic acid, which yields 2-chloro-5-nitrobenzoic acid. masterorganicchemistry.com This reaction is typically carried out at low temperatures using a mixture of nitric acid and sulfuric acid.

| Starting Material | Reagents | Temperature (°C) | Product | Yield (%) |

| o-Chlorobenzoic Acid | HNO₃, H₂SO₄ | <0 | 2-Chloro-5-nitrobenzoic acid | 92 |

This table provides an example of a nitration reaction on a substituted benzoic acid, which can be considered analogous to the nitration of a substituted isonicotinic acid.

Ultimately, the successful synthesis of this compound via this route hinges on the careful selection of starting materials and the precise control of reaction conditions to achieve the desired regioselectivity in the bromination and nitration steps.

Multi-step Preparations from Aminopyridine Precursors (e.g., related to 2-amino-5-bromoisonicotinate transformations)

A documented route to this compound involves the transformation of a substituted aminopyridine, specifically 2-amino-5-bromo-4-methylpyridine, through a sequence of oxidation, esterification, and diazotization hydrolysis google.com. A key intermediate in a related synthesis is 5-bromo-2-nitroisonicotinic acid, which can be esterified to yield the target compound google.com.

The esterification of 5-bromo-2-nitroisonicotinic acid is achieved by dissolving it in methanol and treating it with thionyl chloride. The reaction mixture is refluxed, and after workup, which includes removal of excess methanol, neutralization, and extraction, this compound is obtained as a solid google.com.

Table 1: Esterification of 5-bromo-2-nitroisonicotinic acid google.com

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 5-bromo-2-nitroisonicotinic acid | Thionyl chloride | Methanol | Reflux | This compound | 85% |

A common strategy for the introduction of a nitro group onto a pyridine ring, particularly when an amino group is already present, involves a diazotization reaction followed by nitration. The amino group can be converted to a diazonium salt, which is then displaced by a nitro group. This approach is a variation of the Sandmeyer reaction wikipedia.orgorganic-chemistry.orgnih.gov.

In a more general sense, the diazotization of aminopyridines in the presence of a nitrite (B80452) source (e.g., sodium nitrite) and a strong acid leads to the formation of a diazonium salt. This intermediate can then react with a nitro source to introduce the nitro group.

The introduction of a bromine atom at the 5-position of a pyridine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through electrophilic bromination. For instance, the bromination of 2-aminopyridine (B139424) can be carried out using bromine in a suitable solvent wikipedia.org. The amino group directs the incoming electrophile to the positions ortho and para to it.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. For the synthesis of substituted pyridines like this compound, catalytic approaches offer promising alternatives to traditional stoichiometric reactions.

Catalytic Synthesis Routes (e.g., exploring metal-catalyzed reactions on pyridine frameworks)

The use of transition metal catalysts, particularly palladium, has revolutionized the synthesis of complex aromatic and heterocyclic compounds.

While direct catalytic bromination of the pyridine ring at a specific position can be challenging, palladium-catalyzed cross-coupling reactions offer a powerful tool for the introduction of a bromo group. For instance, a suitably functionalized pyridine, such as one bearing a triflate or a boronic acid/ester group, could undergo a palladium-catalyzed coupling reaction with a bromine source. However, specific examples of palladium-catalyzed bromination for the direct synthesis of this compound or its immediate precursors are not prominently featured in the surveyed literature. The development of such a catalytic step would represent a significant advancement in the synthesis of this compound class.

The direct and selective introduction of a nitro group onto a pyridine ring, especially one already bearing multiple substituents, is a significant synthetic challenge. Classical nitration methods often require harsh conditions and can lead to mixtures of isomers. The development of catalytic methods for the chemo- and regioselective nitration of pyridine derivatives is an active area of research. Such methods could potentially streamline the synthesis of this compound by offering a more controlled and efficient way to introduce the nitro group at the 2-position. While general principles of regioselective nitration of aromatic compounds are known, their specific application to the isonicotinate (B8489971) framework for the synthesis of the target molecule requires further investigation ulisboa.ptrsc.org.

One-Pot Synthesis Strategies

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound is not extensively documented in academic literature, a plausible strategy can be conceptualized based on known transformations of pyridine derivatives.

A hypothetical one-pot synthesis could commence with a suitable pyridine precursor, such as a methyl isonicotinate derivative. The sequence would involve the introduction of the bromo and nitro functionalities in a single pot. For instance, the reaction could be initiated with the bromination of a precursor molecule, followed by nitration without the isolation of the brominated intermediate. The success of such a strategy would hinge on the careful selection of reagents and reaction conditions to ensure compatibility and minimize side reactions. A proposed one-pot sequence is outlined below:

Proposed One-Pot Synthesis of this compound

This conceptual pathway highlights the potential for a streamlined synthesis. The initial bromination of an aminopyridine at the 5-position is a known transformation. The subsequent conversion of the amino group to a nitro group via a Sandmeyer-type reaction presents a viable route to the target compound within a single pot. The challenges in developing such a process would include managing the reactivity of the intermediates and optimizing conditions to achieve a high yield of the final product.

| Step | Reactant | Reagent(s) | Solvent | Proposed Conditions | Key Transformation |

| 1 | Methyl 2-aminonicotinate | N-Bromosuccinimide (NBS) | Acetonitrile | 0-25°C | Bromination |

| 2 | In situ generated intermediate | Sodium nitrite, Hydrobromic acid, then Sodium nitrite, Copper(II) nitrate | Aqueous/Acetonitrile | 0-5°C | Diazotization followed by nitration |

This table presents a hypothetical one-pot reaction sequence based on established chemical transformations.

Microwave-Assisted and Sonochemical Synthesis

To further accelerate chemical transformations and improve yields, microwave irradiation and sonochemistry have emerged as powerful tools in organic synthesis. These techniques can often reduce reaction times from hours to minutes and enhance reaction efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This can lead to a significant rate enhancement for many chemical processes. For the synthesis of this compound, microwave irradiation could be applied to both the bromination and nitration steps.

For instance, the nitration of aromatic compounds has been shown to be significantly faster under microwave conditions. orientjchem.org The use of microwave heating in the synthesis of pyridine derivatives has also been reported to provide higher yields in shorter reaction times compared to conventional heating. nih.gov A potential microwave-assisted approach could involve the rapid nitration of a brominated pyridine precursor.

| Reaction Step | Starting Material | Reagents | Solvent | Microwave Conditions | Yield | Reference |

| Nitration of Phenol | Phenol | Calcium nitrate, Acetic acid | - | 900W, 1 min | 89% | orientjchem.org |

| Bromination of Pyridinethione | 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | Bromine | Acetic Acid | - | Higher than conventional | nih.gov |

| Synthesis of Pyridine Glycosides | 2-pyridone, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | Silica gel | Solvent-free | - | - | nih.gov |

This table provides examples of microwave-assisted synthesis for related transformations, suggesting potential applications for the synthesis of the target compound.

Sonochemical Synthesis

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—can generate localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.

The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, including pyridine derivatives. nih.govrsc.org For the synthesis of this compound, sonication could be employed to enhance the rate of halogenation or nitration. The use of ultrasound could be particularly beneficial for heterogeneous reactions, improving mass transport and surface activation of solid reagents or catalysts.

| Reaction Type | Starting Materials | Catalyst/Reagents | Solvent | Sonication Conditions | Outcome | Reference |

| Pyrimidine Synthesis | Aldehyde, 1,3-dicarbonyl, (thio)urea | Various | Various | - | Shorter reaction times, higher yields | nih.gov |

| Pyrimidine Derivatization | Various pyrimidines | Various | Various | - | Enhanced efficiency | researchgate.net |

| Triazole Synthesis | 2-(4-isobutylphenyl) propanoic acid derivative | Various electrophiles | - | 45-55°C, 39-80 min | 75-89% yield | mdpi.com |

This table illustrates the application of sonochemistry in the synthesis of related heterocyclic compounds, indicating its potential for the synthesis of this compound.

Process Intensification and Scale-Up Considerations in Academic Synthesis

Process intensification refers to the development of innovative apparatus and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. In an academic setting, while large-scale industrial production is not the primary goal, the principles of process intensification are still highly relevant for synthesizing gram-scale quantities of materials efficiently and safely.

For the multi-step synthesis of this compound, several aspects of process intensification can be considered for a more efficient academic-scale synthesis. A key strategy is the transition from traditional batch reactors to continuous flow systems. Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic reactions like nitration.

The nitration of pyridine derivatives can be hazardous on a larger scale due to the strong acids and oxidizing agents involved. A continuous flow setup would allow for the reaction to be performed with smaller volumes of reagents at any given time, minimizing the risk of thermal runaway.

Key Considerations for Academic Scale-Up and Process Intensification:

| Consideration | Traditional Batch Approach | Process Intensified (Flow) Approach | Potential Benefits |

| Reaction Control | Difficult to maintain precise temperature control, potential for localized "hot spots". | Excellent temperature control due to high surface-area-to-volume ratio. | Improved selectivity, reduced side products, enhanced safety. |

| Mixing | Can be inefficient, leading to concentration gradients. | Efficient and rapid mixing. | Faster reaction rates, improved reproducibility. |

| Safety | Larger quantities of hazardous materials are handled at once. | Small reaction volumes at any given time. | Inherently safer process, reduced risk of explosion or thermal runaway. |

| Reagent Handling | Addition of reagents can be slow and difficult to control. | Precise and automated control over reagent addition. | Better control over reaction stoichiometry and profile. |

| Work-up | Typically involves large volumes of solvents for extraction and purification. | In-line extraction and purification can be integrated. | Reduced solvent usage, more streamlined process. |

The scale-up of a synthesis from a few milligrams to several grams in an academic laboratory can present significant challenges. A thorough understanding of the reaction kinetics, thermodynamics, and potential hazards is crucial. By adopting principles of process intensification, such as the use of flow reactors, even at the academic level, the synthesis of compounds like this compound can be made more efficient, safer, and more reproducible.

Chemical Reactivity and Transformation of Methyl 5 Bromo 2 Nitroisonicotinate

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in Methyl 5-bromo-2-nitroisonicotinate is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom further activates the C2 position for nucleophilic attack.

Reactivity of the Bromine Atom

The bromine atom at the C5 position of this compound is a good leaving group in nucleophilic aromatic substitution reactions. This reactivity is comparable to that of similar compounds like ethyl 2-bromo-5-nitroisonicotinate. The electron-withdrawing nitro group and the ring nitrogen work in concert to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.

This compound is expected to react with oxygen-centered nucleophiles, such as alkoxides and phenoxides, to yield the corresponding ether derivatives. For instance, in a reaction analogous to that of other 5-bromo-1,2,3-triazines with phenols, it is anticipated that this compound would react with various substituted phenols in the presence of a base like cesium carbonate in a solvent such as tetrahydrofuran (THF) to afford the corresponding 5-aryloxy-2-nitroisonicotinates. organic-chemistry.orgnih.gov The reaction proceeds via a nucleophilic aromatic substitution mechanism where the phenoxide ion displaces the bromide.

Table 1: Predicted Nucleophilic Substitution Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Methoxide | Sodium methoxide | Methyl 5-methoxy-2-nitroisonicotinate |

| Phenoxide | Sodium phenoxide | Methyl 5-phenoxy-2-nitroisonicotinate |

This table is based on the general reactivity of similar aromatic compounds and serves as a predictive model.

The reaction of 2-bromo-5-nitropyridine derivatives with nitrogen-centered nucleophiles, such as amines, is a well-established transformation. nih.gov It is expected that this compound will readily undergo substitution with primary and secondary amines to furnish the corresponding 5-amino-2-nitroisonicotinate derivatives. The high reactivity of amino-substituted benzenes can sometimes lead to polysubstitution, but this can often be controlled by using the corresponding amide of the amine. libretexts.org

Table 2: Predicted Nucleophilic Substitution Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Ammonia | Aqueous ammonia | Methyl 5-amino-2-nitroisonicotinate |

| Aniline | Aniline | Methyl 5-(phenylamino)-2-nitroisonicotinate |

This table is based on the general reactivity of similar aromatic compounds and serves as a predictive model.

Sulfur-centered nucleophiles, such as thiols and mercaptans, are also effective in displacing the bromine atom in activated aromatic systems. The reaction of this compound with a thiol, in the presence of a base, would be expected to yield the corresponding 5-thioether derivative. These reactions are often efficient and proceed under mild conditions.

Table 3: Predicted Nucleophilic Substitution Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Thiophenoxide | Sodium thiophenoxide | Methyl 2-nitro-5-(phenylthio)isonicotinate |

This table is based on the general reactivity of similar aromatic compounds and serves as a predictive model.

Reactivity of the Nitro Group

While the primary role of the nitro group in this context is to activate the ring for nucleophilic substitution, it can also participate in reactions. For instance, in some systems, the nitro group itself can be displaced by a nucleophile, although this is generally less common than the displacement of a halogen. The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the pyridine ring, facilitating reactions with nucleophiles. chemicalbook.com

Reductive Transformations

The nitro group of this compound is susceptible to reduction under various conditions, typically leading to the formation of the corresponding amino group. This transformation is a key step in the synthesis of many substituted pyridine derivatives.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of reducing agents like tin(II) chloride or iron in acidic media. For a compound like this compound, chemoselective reduction of the nitro group without affecting the bromo or ester functionalities is often desired.

Table 4: Reductive Transformations of the Nitro Group

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol (B129727), room temperature | Methyl 5-bromo-2-aminoisonicotinate |

| SnCl₂·2H₂O | Ethanol, reflux | Methyl 5-bromo-2-aminoisonicotinate |

This table presents common methods for nitro group reduction and their expected products in the context of the target molecule.

Titanocene dichloride-catalyzed reductions with ammonia borane have also been shown to be effective for the dearomative selective reduction of nitrogen-based heteroarenes, which could potentially be applied to this system. chemrxiv.org This method offers the advantage of chemoselectivity and tolerance of a wide range of functional groups. chemrxiv.org

Reduction of the Nitro Group to an Amino Group

The conversion of the nitro group to a primary amine is a fundamental transformation for this class of compounds, yielding methyl 2-amino-5-bromoisonicotinate. This reaction significantly alters the electronic properties of the pyridine ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This transformation can be achieved through several methods, most notably catalytic hydrogenation and metal-mediated reductions. wikipedia.org

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to anilines due to its high efficiency and often clean reaction profiles. wikipedia.orgacsgcipr.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The choice of catalyst can be crucial, especially when chemoselectivity is desired. For instance, Raney nickel is often preferred for substrates containing aromatic halogens (like bromine) where dehalogenation is a potential side reaction with catalysts like Pd/C. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a pressurized atmosphere of hydrogen.

Table 1: Common Catalytic Hydrogenation Systems for Nitro Group Reduction

| Catalyst | Typical Conditions | Advantages | Potential Issues |

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., Ethanol, Ethyl Acetate) | High efficiency, common | Can cause dehalogenation of aryl halides |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents (e.g., Acetic Acid) | Effective for various substrates | Higher cost |

| Raney Nickel | H₂ gas, various solvents (e.g., Ethanol) | Less likely to cause dehalogenation of aryl chlorides/bromides commonorganicchemistry.com | Can be pyrophoric, requires careful handling |

The reduction of nitro groups can also be effectively carried out using dissolving metal reductions, which are among the oldest methods for this conversion. wikipedia.org These reactions typically employ an easily oxidized metal in an acidic medium. A specific method for the reduction of this compound involves the use of reduced iron powder. google.com

In this procedure, the compound is reacted with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. researchgate.net Other metals like tin (Sn) or zinc (Zn) in an acidic environment are also effective for reducing aromatic nitro groups to the corresponding amines. wikipedia.orgcommonorganicchemistry.com These methods are valued for their cost-effectiveness and high functional group tolerance.

Table 2: Metal-Mediated Systems for Nitro Group Reduction

| Metal Reagent | Acidic Medium | Key Features |

| Iron (Fe) | Acetic Acid (AcOH) or Hydrochloric Acid (HCl) | Inexpensive, mild, tolerates many functional groups commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Mild conditions, good for sensitive substrates |

| Zinc (Zn) | Acetic Acid (AcOH) or Hydrochloric Acid (HCl) | Mild conditions, effective commonorganicchemistry.com |

Reduction of the Pyridine Ring System

The hydrogenation of the aromatic pyridine ring to a piperidine ring is a significant transformation that converts a flat, aromatic system into a three-dimensional saturated heterocycle. However, this reduction is often challenging due to the aromatic stability of the pyridine ring and its ability to act as a catalyst poison. chemrxiv.org

Catalytic hydrogenation of substituted pyridines typically requires more forcing conditions than the reduction of a nitro group, such as high pressures and/or elevated temperatures, and often employs catalysts like platinum(IV) oxide (PtO₂), rhodium, or ruthenium. researchgate.netresearchgate.net The choice of catalyst and conditions is critical for achieving the desired selectivity.

For multi-substituted pyridines, achieving selective reduction of the ring without affecting other functional groups can be complex. Research on iridium(III)-catalyzed ionic hydrogenation has shown that it is possible to selectively reduce the pyridine ring while leaving reduction-sensitive groups like nitro and bromo moieties intact. chemrxiv.org This highlights the possibility of controlling the reaction outcome based on the catalytic system employed. Conversely, other systems using catalysts like rhodium(III) oxide (Rh₂O₃) have been developed for the reduction of various functionalized pyridines under mild conditions. rsc.org

Hydrolysis and Transesterification of the Methyl Ester

The methyl ester group of this compound can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Formation of 5-bromo-2-nitroisonicotinic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-bromo-2-nitroisonicotinic acid, is a standard reaction. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer-Speier esterification. The reaction typically involves heating the ester in an aqueous solution with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Base-Catalyzed Hydrolysis (Saponification): This method involves treating the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out at room temperature or with gentle heating. The process is irreversible as the carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

The synthesis of this compound is itself achieved via the esterification of 5-bromo-2-nitroisonicotinic acid with methanol, often in the presence of thionyl chloride, which first forms the more reactive acyl chloride intermediate. google.com

Exchange of the Alcohol Moiety

Transesterification is a process where the alcohol portion of an ester is exchanged for another. google.com For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, 5-bromo-2-nitroisonicotinate (R' ester), with methanol being released as a byproduct.

This reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). googleapis.com To drive the reaction to completion, the new alcohol is often used in large excess, or the methanol byproduct is removed from the reaction mixture as it forms, for example, by distillation. google.com This method allows for the synthesis of a wide array of ester derivatives from a single methyl ester precursor.

Metal-Catalyzed Cross-Coupling Reactions of this compound and Analogous Bromo-pyridines

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon bonds in modern organic synthesis. The presence of a bromine atom on the pyridine ring allows for functionalization through well-established palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are highly valued for their broad functional group tolerance and efficiency in creating complex molecular architectures.

Functionalization at the Bromine Position via Carbon-Carbon Bond Formation

The bromine atom at the C-5 position of the pyridine ring in this compound serves as a key handle for introducing a wide array of substituents. This is typically achieved through palladium-catalyzed cross-coupling reactions where the C-Br bond is activated by a palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds. mdpi.comacademie-sciences.fr For instance, the coupling of a substituted 5-bromopyridine with various arylboronic acids can yield a range of 5-arylpyridine derivatives. The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction typically proceeds with trans selectivity. The reaction is catalyzed by palladium complexes and requires a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. nbinno.com The Sonogashira coupling is a reliable method for the synthesis of arylalkynes and is generally carried out under mild conditions. nbinno.com

Below are illustrative tables detailing the conditions and outcomes for these reactions on analogous 5-bromo-2-substituted pyridines, which provide insights into the expected reactivity of this compound.

Table 1: Illustrative Suzuki-Miyaura Coupling of 5-Bromo-2-substituted Pyridines with Phenylboronic Acid

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 5-Bromo-2-chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 92 |

| 3 | Methyl 5-bromo-2-methoxypyridine-4-carboxylate | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 80 | 24 | 78 |

Table 2: Illustrative Heck Reaction of 5-Bromo-2-substituted Pyridines with Styrene

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-nitropyridine (B47719) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |

| 2 | 5-Bromo-2-cyanopyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | 88 |

| 3 | 5-Bromo-2-fluoropyridine | Herrmann's Catalyst (1) | - | NaOAc | DMA | 130 | 12 | 91 |

Table 3: Illustrative Sonogashira Coupling of 5-Bromo-2-substituted Pyridines with Phenylacetylene

| Entry | Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-aminopyridine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 90 |

| 2 | 5-Bromo-2-iodopyridine | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Dioxane | RT | 12 | 95 |

| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 soton.ac.uk |

Chemo- and Regioselectivity in Coupling Reactions

The presence of multiple functional groups on the pyridine ring of this compound, namely the bromo, nitro, and methyl ester groups, raises important questions of chemo- and regioselectivity in cross-coupling reactions.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl. Therefore, in a polyhalogenated pyridine, the reaction would be expected to occur preferentially at the most reactive halogen. For this compound, the primary site of reaction is the C-Br bond. The nitro and ester groups are generally stable under the typical conditions for Suzuki, Heck, and Sonogashira reactions, although forcing conditions could potentially lead to side reactions.

Regioselectivity: When a pyridine ring contains multiple, different halogen substituents, the regioselectivity of the coupling reaction is influenced by both electronic and steric factors. In dihalopyridines, the position of the halogen relative to the ring nitrogen is a key determinant of reactivity. For instance, in 2,4-dibromopyridine, Suzuki-Miyaura coupling often occurs preferentially at the C2 position. acs.org However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govacs.org

In the case of this compound, the electronic effects of the nitro and ester groups play a significant role. The strongly electron-withdrawing nitro group at the C-2 position and the ester group at the C-4 position make the pyridine ring electron-deficient. This electronic nature can influence the oxidative addition step of the catalytic cycle. For dihalogenated pyridines with an ester or amide group at the C3 position, the choice of palladium catalyst and ligand can direct the coupling to either the C2 or C6 position. nih.gov While there is no second halogen on this compound, the principle that catalyst and ligand choice can overcome inherent electronic biases is an important consideration for achieving desired reactivity and avoiding unwanted side reactions. nih.gov

Applications As a Synthetic Intermediate in Organic Synthesis

Precursor for Advanced Pyridine (B92270) Derivatives

Methyl 5-bromo-2-nitroisonicotinate serves as a key starting material for the synthesis of highly functionalized pyridine derivatives. The differential reactivity of its substituents allows for selective modifications, leading to a diverse range of substituted isonicotinic acid esters and other pyridine-based structures.

The bromine atom at the 5-position of this compound is a prime handle for introducing various substituents onto the pyridine ring via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromo-pyridine with a variety of aryl or vinyl boronic acids or their esters. This allows for the synthesis of 5-aryl- or 5-vinyl-2-nitroisonicotinates, which are precursors to a range of biaryl and styryl pyridine derivatives. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and a base.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is employed. This reaction couples this compound with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This method provides access to 5-alkynyl-2-nitroisonicotinates, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling the bromo-pyridine with a wide range of primary and secondary amines. This reaction is catalyzed by a palladium complex with specialized phosphine ligands, leading to the synthesis of 5-amino-2-nitroisonicotinates.

Below is a table summarizing the palladium-catalyzed cross-coupling reactions for the functionalization of this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Aryl/Vinylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 5-Aryl/Vinyl-2-nitroisonicotinates |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPA | 5-Alkynyl-2-nitroisonicotinates |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, BINAP | NaOtBu, K₃PO₄ | 5-Amino-2-nitroisonicotinates |

Following the initial functionalization at the 5-position, the nitro group of the resulting pyridine derivatives can be reduced to an amino group. This amino group is a versatile handle for the construction of a variety of substituted pyridines and for the annulation of new heterocyclic rings onto the pyridine core.

For instance, the 5-amino-2-substituted isonicotinate (B8489971) can undergo condensation reactions with various electrophiles to introduce new functional groups at the 2-position. More importantly, this amino group is a key precursor for the synthesis of pyridine-fused heterocycles, which are prevalent scaffolds in medicinal chemistry.

Synthesis of Imidazo[4,5-b]pyridines: The 5-amino-2-nitroisonicotinate can be reduced to the corresponding 2,5-diaminopyridine derivative. Subsequent cyclization with a one-carbon synthon, such as formic acid or an orthoester, leads to the formation of the imidazo[4,5-b]pyridine ring system.

Synthesis of Pyrazolo[3,4-b]pyridines: The 5-amino group can be diazotized and then reduced to a hydrazine. Condensation of the resulting hydrazine with a 1,3-dicarbonyl compound provides a route to the pyrazolo[3,4-b]pyridine core structure.

The following table illustrates the synthesis of pyridine-fused heterocycles from derivatives of this compound.

| Starting Material | Key Transformation | Reagents | Fused Heterocycle |

| Methyl 5-amino-2-nitroisonicotinate | Reduction of nitro group, cyclization | 1. H₂, Pd/C 2. Formic acid | Imidazo[4,5-b]pyridine |

| Methyl 5-amino-2-nitroisonicotinate | Diazotization, reduction, condensation | 1. NaNO₂, HCl 2. SnCl₂ 3. Acetylacetone | Pyrazolo[3,4-b]pyridine |

Role in the Construction of Complex Molecular Architectures and Scaffolds

The ability to perform sequential and site-selective reactions on this compound makes it an invaluable tool for the construction of complex molecular architectures. By carefully choosing the order of reactions, chemists can build intricate molecules with precise control over the substitution pattern. For example, a Suzuki coupling at the 5-position can be followed by the reduction of the nitro group and subsequent N-acylation or N-alkylation. The ester group can then be hydrolyzed to the carboxylic acid, which can be coupled with an amine to form an amide bond, leading to a highly decorated pyridine scaffold. This step-wise approach is crucial in the synthesis of biologically active molecules and advanced materials where the precise arrangement of functional groups is critical for their function.

Strategies for Sequential Functional Group Interconversion

A key advantage of using this compound is the ability to perform sequential functional group interconversions in a controlled manner. The different reactivity of the bromo, nitro, and ester groups allows for a planned synthetic route where each group is modified at a specific stage.

A typical synthetic strategy might involve:

Palladium-catalyzed coupling: The bromo group is typically the most reactive site for cross-coupling reactions.

Nitro group reduction: The nitro group is then reduced to an amine, which opens up a new set of possible transformations.

Ester modification: Finally, the methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups as needed.

This sequential approach provides a high degree of control over the final structure of the molecule and allows for the introduction of a wide range of functional groups in a predictable manner.

Design and Synthesis of Library Compounds for Chemical Research

In modern drug discovery and materials science, the synthesis of compound libraries is a crucial step in identifying new lead compounds with desired properties. This compound is an excellent scaffold for the parallel synthesis of such libraries. The robust and versatile nature of the palladium-catalyzed cross-coupling reactions allows for the rapid generation of a large number of analogs by simply varying the coupling partner (e.g., different boronic acids in a Suzuki coupling or different amines in a Buchwald-Hartwig amination).

This approach enables the systematic exploration of the chemical space around the pyridine core, which is a common motif in many biologically active compounds. By generating a library of derivatives with diverse substituents at the 5-position, researchers can efficiently screen for compounds with improved activity, selectivity, or other desirable properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide foundational information on the types and number of chemically distinct protons (¹H) and carbons (¹³C) in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the two aromatic protons on the pyridine ring and the three protons of the methyl ester group.

The methyl protons (–OCH₃) would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm, due to the deshielding effect of the adjacent ester oxygen.

The two protons on the pyridine ring are in different chemical environments and are not adjacent, thus they would appear as two distinct singlets. The H-3 proton is situated between the ester and the bromine atom, while the H-6 proton is adjacent to the nitrogen and the bromine atom. Due to the strong electron-withdrawing effects of the nitro group, the ester, and the electronegative nitrogen atom within the ring, these aromatic protons are expected to be significantly deshielded, appearing at high chemical shifts, likely in the range of 8.5-9.0 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven unique signals, corresponding to each of the seven carbon atoms in the molecule, as there are no elements of symmetry.

The methyl carbon (–OCH₃) would appear at approximately 53-55 ppm.

The carbonyl carbon (C=O) of the ester group is highly deshielded and would be found significantly downfield, typically between 160-165 ppm.

The five carbons of the pyridine ring would have distinct chemical shifts. The carbon bearing the nitro group (C-2) and the carbon bearing the bromine (C-5) would be influenced by the electronic effects of these substituents. Quaternary carbons (C-2, C-4, C-5) can be definitively identified through advanced NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H) | Notes |

| ¹H NMR | |||

| –OCH₃ | 3.9 – 4.1 | Singlet (s) | Protons of the methyl ester. |

| H-3 | 8.5 – 8.8 | Singlet (s) | Aromatic proton on the pyridine ring. |

| H-6 | 8.8 – 9.0 | Singlet (s) | Aromatic proton on the pyridine ring, deshielded by adjacent N. |

| ¹³C NMR | |||

| –OCH₃ | 53 – 55 | Carbon of the methyl ester. | |

| C-5 | 118 – 122 | Carbon attached to Bromine. | |

| C-3 | 125 – 128 | Aromatic CH. | |

| C-4 | 138 – 142 | Quaternary carbon attached to the ester group. | |

| C-6 | 150 – 153 | Aromatic CH adjacent to ring Nitrogen. | |

| C-2 | 154 – 158 | Quaternary carbon attached to the Nitro group. | |

| C=O | 160 – 165 | Carbonyl carbon of the ester. |

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In this compound, since the two aromatic protons (H-3 and H-6) are separated by four bonds, no cross-peak would be expected between them, confirming their meta-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. mdpi.com It would show three cross-peaks: one connecting the methyl protons to the methyl carbon, another linking the H-3 proton to the C-3 carbon, and a third linking the H-6 proton to the C-6 carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, allowing for the assignment of quaternary (non-protonated) carbons. mdpi.com Key expected correlations would include:

The methyl protons (–OCH₃) showing a correlation to the carbonyl carbon (C=O) and the C-4 ring carbon.

The H-3 proton showing correlations to the quaternary carbons C-2, C-4, and C-5.

The H-6 proton showing correlations to the quaternary carbons C-2 and C-5, as well as the protonated carbon C-3. These correlations would definitively piece together the substituted pyridine core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound (C₇H₅BrN₂O₄), the presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. msu.edu This results in a characteristic isotopic pattern for the molecular ion (M⁺) and its fragments, with two peaks of almost equal intensity separated by two mass units.

Table 2: Predicted HRMS Data for this compound (C₇H₅BrN₂O₄)

| Ion Species ([M]) | Calculated Monoisotopic Mass (Da) for ⁷⁹Br | Calculated Monoisotopic Mass (Da) for ⁸¹Br |

| [M]⁺ (Molecular Ion) | 259.9431 | 261.9410 |

| [M+H]⁺ (Protonated Molecule) | 260.9509 | 262.9489 |

| [M+Na]⁺ (Sodium Adduct) | 282.9329 | 284.9308 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides direct evidence for the molecule's structure and connectivity. For this compound, characteristic fragmentation pathways in positive-ion mode would likely involve:

Loss of a nitro group (–NO₂): A neutral loss of 46 Da is a hallmark of nitroaromatic compounds.

Loss of a methoxy radical (·OCH₃): Cleavage of the ester can lead to the loss of 31 Da.

Loss of the entire methoxycarbonyl group (·COOCH₃): A loss of 59 Da would result in the 5-bromo-2-nitropyridine (B47719) cation.

Decarbonylation: Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is also a common pathway.

These fragmentation patterns allow researchers to confirm the presence and connectivity of the key functional groups—the nitro group and the methyl ester—on the bromo-pyridine core.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying which groups are present in a molecule.

For this compound, the key functional groups each produce distinct and identifiable peaks.

Nitro Group (–NO₂): Aromatic nitro compounds display two strong characteristic stretching vibrations: an asymmetric stretch typically found in the 1500–1570 cm⁻¹ region and a symmetric stretch in the 1330–1370 cm⁻¹ region.

Ester Group (–COOCH₃): The ester functionality is identified by a very strong carbonyl (C=O) stretching band, expected around 1720–1740 cm⁻¹. Additionally, two C–O stretching bands are expected, one for the C(=O)–O bond (approx. 1250-1300 cm⁻¹) and another for the O–CH₃ bond (approx. 1100-1150 cm⁻¹).

Aromatic Pyridine Ring: The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400–1600 cm⁻¹ region. C–H stretching vibrations from the ring protons would be observed above 3000 cm⁻¹.

C–Br Bond: The carbon-bromine stretching vibration is found at lower frequencies, typically in the 500–650 cm⁻¹ range.

These techniques are complementary; for instance, the symmetric nitro stretch is often stronger in the Raman spectrum, while the asymmetric stretch is more prominent in the IR spectrum.

Table 3: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C–H Stretch | 3050 – 3150 | Medium | Medium |

| Aliphatic C–H Stretch (Methyl) | 2950 – 3000 | Medium | Medium |

| Ester C=O Stretch | 1720 – 1740 | Strong, Sharp | Medium |

| Aromatic C=C / C=N Stretch | 1400 – 1600 | Medium to Strong | Medium to Strong |

| Asymmetric NO₂ Stretch | 1500 – 1570 | Strong | Medium |

| Symmetric NO₂ Stretch | 1330 – 1370 | Strong | Strong |

| Ester C–O Stretch | 1250 – 1300 | Strong | Weak |

| C–Br Stretch | 500 – 650 | Medium | Strong |

Advanced Spectroscopic and Structural Elucidation of this compound in Research Contexts

The rigorous characterization of novel chemical entities is fundamental to modern chemical research. For a compound such as this compound, a multifaceted analytical approach is employed to confirm its identity, purity, and three-dimensional structure. This involves a suite of advanced spectroscopic and chromatographic techniques, each providing unique insights into the molecule's properties. This article details the application of electronic absorption spectroscopy, X-ray diffraction, and various chromatographic methods in the research-focused analysis of this compound.

Computational Chemistry and Theoretical Studies of Methyl 5 Bromo 2 Nitroisonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the behavior of a molecule at the electronic level. These theoretical methods can predict a wide range of properties, from the distribution of electrons to the energies of molecular orbitals, which are crucial for determining reactivity.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to predicting a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For Methyl 5-bromo-2-nitroisonicotinate, specific data from MO analysis is not currently published.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule and the resulting molecular electrostatic potential (MEP) are critical for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. researchgate.net Red regions on an MEP map indicate areas of negative potential, rich in electrons, while blue regions denote positive potential, or electron-poor areas. researchgate.netresearchgate.net While general principles of electron distribution can be inferred from the structure of this compound, specific calculated values for atomic charges and detailed MEP maps are not available in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and selectivity of a given transformation. researchgate.net

Transition State Analysis for Key Transformations

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. dntb.gov.ua Identifying and characterizing the geometry and energy of transition states are crucial for understanding the kinetics and mechanism of a reaction. dntb.gov.ua Without specific computational studies on the reactions of this compound, any discussion of its transition states would be purely speculative.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. eurjchem.com Comparing these predicted spectra with experimental data is a powerful method for confirming the structure of a synthesized compound. While experimental spectroscopic data may exist for this compound in various databases, dedicated computational studies that predict and compare these parameters are not found in the reviewed literature.

Conformation Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules such as this compound. Conformational analysis and molecular dynamics (MD) simulations are key techniques in this endeavor, offering insights into the molecule's flexibility, preferred shapes, and interactions with its environment.

Conformational Analysis:

The conformational landscape of this compound is primarily determined by the rotational freedom around the single bonds connecting the methyl ester group to the pyridine (B92270) ring. The orientation of the ester group relative to the aromatic ring is of particular interest, as it can influence the molecule's electronic properties and intermolecular interactions.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of the molecule as a function of the dihedral angle between the pyridine ring and the ester group. This analysis would likely reveal two low-energy conformations, corresponding to the ester group being either syn-periplanar or anti-periplanar with respect to the nitrogen atom of the pyridine ring. The relative energies of these conformers would be dictated by a balance of steric hindrance between the ester's carbonyl oxygen and the adjacent substituents on the ring, as well as electronic interactions. It is hypothesized that the presence of the bulky bromine atom and the nitro group would introduce significant steric and electronic influences on the preferred conformation.

A hypothetical energy profile for the rotation around the C(ring)-C(ester) bond might resemble the data presented in the interactive table below. This data is illustrative and based on general principles of conformational analysis for substituted aromatic esters.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 2.5 | Eclipsed (High Energy) |

| 60 | 1.0 | Gauche |

| 120 | 2.0 | Partially Eclipsed |

| 180 | 0.0 | Anti-periplanar (Global Minimum) |

| 240 | 2.0 | Partially Eclipsed |

| 300 | 1.0 | Gauche |

| 360 | 2.5 | Eclipsed (High Energy) |

Molecular Dynamics Simulations:

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of its vibrational, rotational, and translational motions.

A typical MD simulation would place the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and track the trajectory of each atom over a period of nanoseconds or even microseconds. This allows for the exploration of the conformational space and the identification of the most populated conformational states. Furthermore, MD simulations can reveal important information about the molecule's flexibility and how it interacts with its surroundings. For instance, the simulation could show the formation and breaking of non-covalent interactions, such as hydrogen bonds or halogen bonds, with solvent molecules or other solutes. Recent computational studies have highlighted the utility of MD simulations in understanding the behavior of molecules in various environments. nih.gov

Structure-Reactivity Relationships within Halogenated Nitro-Pyridines

The reactivity of this compound is intrinsically linked to its electronic structure, which is significantly influenced by the substituents on the pyridine ring. The interplay between the electron-withdrawing nature of the pyridine nitrogen, the nitro group, and the bromine atom governs the molecule's susceptibility to chemical reactions.

The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further intensified by the presence of the strongly electron-withdrawing nitro group and the moderately electron-withdrawing bromine atom. As a result, the pyridine ring in this compound is highly deactivated towards electrophilic aromatic substitution. Conversely, this pronounced electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution.

The positions of the substituents are crucial in directing the reactivity. The nitro group at the 2-position and the bromine atom at the 5-position exert both inductive and resonance effects. The nitro group, in particular, strongly withdraws electron density from the ring through resonance, especially from the ortho and para positions relative to it. The bromine atom also withdraws electron density inductively, while its resonance effect is weaker.

The combined electronic effects of the substituents can be semi-quantitatively understood through Hammett parameters, which provide a measure of the electron-donating or electron-withdrawing ability of a substituent. The following table summarizes the expected electronic influence of the key functional groups on the pyridine ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Pyridine Nitrogen | 1 | Electron-withdrawing | Electron-withdrawing | Strong Deactivation |

| Nitro Group | 2 | Strongly Electron-withdrawing | Strongly Electron-withdrawing | Strong Deactivation |

| Bromine Atom | 5 | Electron-withdrawing | Weakly Electron-donating | Moderate Deactivation |

| Methyl Ester | 4 | Electron-withdrawing | Electron-withdrawing | Moderate Deactivation |

Studies on the reactivity of substituted pyridines have consistently shown that electron-withdrawing groups enhance the susceptibility of the ring to nucleophilic attack. canterbury.ac.nz The presence of both a nitro group and a halogen on the pyridine ring is a common motif in compounds designed for specific chemical reactivity. Quantitative structure-activity relationship (QSAR) studies on related halogenated heterocycles have also demonstrated the importance of electronic descriptors in predicting their chemical and biological activities. nih.gov Therefore, the electronic landscape of this compound suggests a high potential for reactivity towards nucleophiles, with the positions ortho and para to the nitro group being particularly activated for such reactions.

Future Research Directions and Emerging Paradigms for Methyl 5 Bromo 2 Nitroisonicotinate

Exploration of Novel and Undiscovered Reaction Pathways

The unique electronic nature of the pyridine (B92270) ring in methyl 5-bromo-2-nitroisonicotinate, influenced by the electron-withdrawing nitro and ester groups, opens the door to a multitude of reaction pathways that remain largely unexplored for this specific isomer.

Future research could systematically investigate a range of transformations. A primary area of interest is the nucleophilic aromatic substitution (SNAr) of the bromo substituent. researchgate.netnih.govstackexchange.com The nitro group at the 2-position strongly activates the 5-position for nucleophilic attack, potentially allowing for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions. The kinetics and scope of these reactions with various nucleophiles would provide valuable data for synthetic chemists.

Another fertile ground for discovery lies in transition-metal-catalyzed cross-coupling reactions . While the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are well-established for bromopyridines, their application to this specific substrate, with its particular electronic and steric environment, warrants detailed investigation. wikipedia.orgresearchgate.netresearchgate.net Exploring these reactions would enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, leading to a diverse library of derivatives.

Furthermore, the reduction of the nitro group presents a pivotal synthetic branch point. orientjchem.orgresearchgate.netwikipedia.org Selective reduction to an amino group would yield methyl 2-amino-5-bromoisonicotinate, a trifunctional building block. The resulting amino group could then participate in a variety of subsequent reactions, such as diazotization followed by substitution, acylation, or condensation reactions to form fused heterocyclic systems. The development of selective reduction methods that leave the bromo and ester functionalities intact would be a significant contribution. researchgate.net

Finally, the potential for photochemical transformations should not be overlooked. researchgate.netacs.orgrecercat.cat Recent advances in photoredox catalysis have enabled novel functionalizations of pyridines that are not accessible through traditional thermal methods. Investigating the photochemical reactivity of this compound could uncover unprecedented reaction pathways, such as radical additions or cycloadditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable chemical production.

Flow chemistry offers numerous advantages for reactions involving potentially hazardous intermediates or highly exothermic processes, which can be relevant in the chemistry of nitroaromatic compounds. nih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields, higher selectivity, and enhanced safety profiles. For instance, the nitration or subsequent functionalization reactions could be performed more safely and efficiently in a microreactor setup.

Automated synthesis platforms , which integrate robotics and software control, can be employed to rapidly explore a wide range of reaction conditions and substrates. This high-throughput screening approach would be invaluable for optimizing cross-coupling reactions or for systematically investigating the reactivity of this compound with a large library of nucleophiles or coupling partners. The data generated from such automated experiments would accelerate the discovery of novel derivatives with desired properties.

A hypothetical automated workflow could involve the sequential functionalization of this compound. For example, an initial SNAr reaction at the 5-position could be followed by the reduction of the nitro group and subsequent acylation, all performed in a continuous, automated sequence without the need for isolation of intermediates.

Sustainable Synthesis Methodologies and Waste Minimization (Green Chemistry Principles)

Adherence to the principles of green chemistry is a critical consideration for the future development of synthetic routes utilizing this compound. researchgate.netrsc.orgbiosynce.comacs.org

A key focus would be the use of greener solvents . Traditional organic solvents often used in pyridine chemistry can be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical fluids, where feasible. The development of catalytic systems that are effective in these green solvents would be a significant advancement.

Catalysis is a cornerstone of green chemistry, and the use of highly efficient and recyclable catalysts can dramatically reduce waste. biosynce.com For cross-coupling reactions involving this compound, the development of catalysts with high turnover numbers and the ability to be recovered and reused would be highly desirable. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, is a particularly attractive approach. rsc.org

Atom economy is another important principle, and designing synthetic routes that maximize the incorporation of all starting materials into the final product is a primary goal. Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, are excellent examples of atom-economical processes that could be explored for the derivatization of this scaffold. researchgate.netacs.org

Development of Advanced Catalytic Systems for Specific Transformations

The development of advanced catalytic systems tailored for the specific functionalization of this compound would unlock its full synthetic potential.

For Suzuki-Miyaura cross-coupling reactions , research could focus on designing palladium-based catalysts with ligands that are specifically adapted to the electronic and steric properties of this substrate. This could lead to higher yields, lower catalyst loadings, and broader substrate scope, allowing for the coupling of a wider range of boronic acids and their derivatives. nih.govyoutube.comlibretexts.org

In the realm of Buchwald-Hartwig amination , the development of catalyst systems that are effective for the coupling of a diverse array of amines, including primary and secondary amines, as well as less reactive anilines, would be highly valuable. wikipedia.orgnih.govacs.orglibretexts.org This would provide access to a vast chemical space of N-arylated pyridine derivatives.

Furthermore, the exploration of photocatalytic systems could enable transformations that are difficult to achieve with traditional thermal methods. acs.orgfigshare.comnih.gov For example, visible-light-driven photocatalysis could be employed for the direct C-H functionalization of the pyridine ring, or for the generation of radical intermediates that can participate in novel bond-forming reactions.

Biocatalysis also presents a promising frontier. rsc.orgnih.goventrechem.com The use of enzymes to perform selective transformations on the molecule, such as the stereoselective reduction of the nitro group or the hydrolysis of the ester, could provide access to chiral building blocks with high enantiopurity.

Expanding the Scope of Derivatization for Diverse Academic Applications

The true value of this compound as a research tool lies in its potential to be transformed into a wide array of derivatives for academic exploration. A systematic expansion of its derivatization will provide a rich library of compounds for various scientific investigations.

A primary avenue for derivatization is the sequential functionalization of the molecule at its three reactive sites. A hypothetical derivatization matrix could be constructed, as illustrated in the table below, to systematically explore the chemical space accessible from this starting material.

| Step 1: C5-Position Functionalization (via SNAr or Cross-Coupling) | Step 2: C2-Position Functionalization (via Nitro Group Reduction & Derivatization) | Step 3: C4-Position Functionalization (via Ester Hydrolysis & Amidation) |

| Introduction of an alkoxy group | Reduction to an amino group | Hydrolysis to a carboxylic acid |

| Introduction of an amino group | Acylation of the amino group | Amidation with a primary amine |

| Introduction of a cyano group | Sulfonylation of the amino group | Formation of a hydrazide |

| Suzuki coupling with an arylboronic acid | Formation of a urea (B33335) derivative | Esterification with a different alcohol |

| Buchwald-Hartwig amination with a secondary amine | Reductive amination | --- |